Isochroman-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isochroman-8-ol is a chemical compound that belongs to the class of isochromans, which are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring.
Vorbereitungsmethoden
Isochroman-8-ol can be synthesized through several methods. One common synthetic route involves the oxa-Pictet–Spengler reaction, which starts from aldehydes and alcohols. This reaction is particularly efficient with benzaldehyde derivatives, as they generate stable oxonium intermediates . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which expands the scope and rate of the reaction . Industrial production methods often focus on optimizing these reactions for scalability and efficiency.
Analyse Chemischer Reaktionen
Isochroman-8-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Wissenschaftliche Forschungsanwendungen
Isochroman-8-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of isochroman-8-ol involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Isochroman-8-ol can be compared with other similar compounds, such as:
6-methoxy-1,1,3,7-tetramethylthis compound: Known for its bioactive properties.
Glucoside B: Another bioactive isochroman derivative.
Aspergillus pseudodeflectus: A natural product containing the isochroman structure. This compound is unique due to its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H10O2 |
---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isochromen-8-ol |
InChI |
InChI=1S/C9H10O2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,10H,4-6H2 |
InChI-Schlüssel |
GQFUKDAITCYBJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.